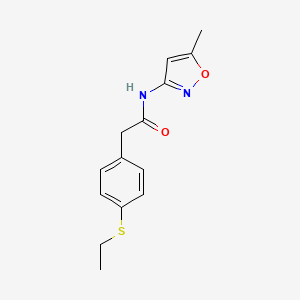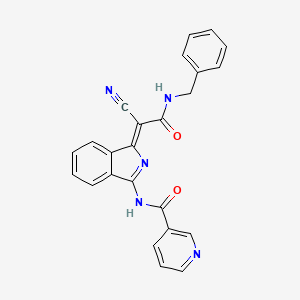![molecular formula C24H23ClN6O2S B2508383 N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-13-6](/img/structure/B2508383.png)
N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , "N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide," is a complex organic molecule that appears to be related to various research efforts in the development of compounds with potential biological activity. Although the exact compound is not described in the provided papers, similar compounds with related structures have been synthesized and studied for their biological properties, such as antiproliferative activity against cancer cell lines and affinity toward adenosine receptors.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple precursors and proceeding through various intermediates. For instance, the synthesis of a compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another compound was synthesized through a multi-step process that included thioalkylation and cyclization . These methods reflect the complexity and precision required in the synthesis of such intricate molecules.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of heterocyclic rings, such as triazolo[4,3-b]pyridazine and triazolo[4,5-d]pyrimidine, which are common scaffolds in medicinal chemistry due to their potential biological activities. The crystal structure of one related compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were analyzed using density functional theory (DFT) and compared with X-ray diffraction values .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation, cyclization, and nucleophilic substitution. For example, the synthesis of triazolopyrimidine derivatives involved nucleophilic substitution of chloro compounds with various amines . These reactions are crucial for introducing different substituents that can significantly alter the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The calculated HOMO and LUMO energies provide insight into the electronic characteristics of the compounds, which are important for understanding their reactivity and interaction with biological targets . The molecular electrostatic potential (MEP) surface map is another tool used to predict the behavior of these molecules in biological systems . Additionally, the antioxidant abilities of some derivatives were evaluated, showing significant activity in assays, which suggests potential for therapeutic applications .
Scientific Research Applications
Reactivity and Applications of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are notable for their wide range of pharmacological activities. These compounds have been explored for their antioxidant, antimicrobial, and antifungal properties, among others. The reactivity of 1,2,4-triazole-3-thione derivatives, for instance, shows high indicators of antioxidant and antiradical activity, suggesting their potential in improving conditions and biochemical processes in patients exposed to high doses of radiation. These compounds are compared to biogenic amino acids like cysteine for their free SH-group structure, indicating their relevance in synthesizing compounds with similar biological functions (А. G. Kaplaushenko, 2019).
Synthesis and Physico-chemical Properties
The synthesis and study of the physico-chemical properties of 1,2,4-triazole derivatives have shown promising directions in research due to their significant potential in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. These derivatives are utilized in creating optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils, with many serving as corrosion inhibitors and pest control agents in agriculture. Their low toxicity further enhances their applicability in various domains (V. Parchenko, 2019).
Therapeutic Potential
The development of novel G protein-biased kappa agonists, including derivatives of 1,2,4-triazole, has highlighted the therapeutic potential of these compounds in reducing pain and itch while exhibiting fewer side effects compared to traditional treatments. This area of research demonstrates the innovative application of 1,2,4-triazole derivatives in creating safer and more effective therapeutic agents (Kendall L. Mores et al., 2019).
properties
IUPAC Name |
N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O2S/c1-16-6-8-17(9-7-16)24(33)26-13-12-21-29-28-20-10-11-23(30-31(20)21)34-15-22(32)27-14-18-4-2-3-5-19(18)25/h2-11H,12-15H2,1H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCZEBYULFHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)




![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)


![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)